2-(Furan-2-carbonyl)cyclohexane-1,3-dione
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Overview
Description
2-(Furan-2-carbonyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.2 g/mol It features a furan ring attached to a cyclohexane-1,3-dione moiety, making it a unique structure in organic chemistry
Preparation Methods
The synthesis of 2-(Furan-2-carbonyl)cyclohexane-1,3-dione typically involves the reaction of furan-2-carboxylic acid with cyclohexane-1,3-dione under specific conditions. One common method includes the use of a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-(Furan-2-carbonyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Furan-2-carbonyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Furan-2-carbonyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(Furan-2-carbonyl)cyclohexane-1,3-dione can be compared with other similar compounds, such as:
2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one: This compound also features a furan ring but has a different core structure.
2,5-Dihydrofuran: A simpler furan derivative with different reactivity and applications.
Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane-1,3-dione moiety but differ in their substituents and overall structure.
The uniqueness of this compound lies in its combined furan and cyclohexane-1,3-dione structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-(furan-2-carbonyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H10O4/c12-7-3-1-4-8(13)10(7)11(14)9-5-2-6-15-9/h2,5-6,10H,1,3-4H2 |
InChI Key |
AKKNOZCLSZRJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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